Butyl(1,2,3-thiadiazol-4-ylmethyl)amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
N-(thiadiazol-4-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C7H13N3S/c1-2-3-4-8-5-7-6-11-10-9-7/h6,8H,2-5H2,1H3 |
InChI Key |
HSAPJWUDTDKMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CSN=N1 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Pathways
The target molecule comprises a 1,2,3-thiadiazole ring substituted at the 4-position with a methyl group bearing a butylamine moiety. Retrosynthetically, the compound can be dissected into two key fragments: the 1,2,3-thiadiazole core and the butylaminomethyl side chain. Two primary strategies emerge:
- Late-Stage Functionalization : Construct the 1,2,3-thiadiazole ring with a reactive methyl group (e.g., chloromethyl) for subsequent nucleophilic amination.
- Early-Stage Incorporation : Introduce the butylamine group during thiadiazole ring formation via cyclization of appropriately functionalized precursors.
Synthesis of 4-Chloromethyl-1,2,3-Thiadiazole Intermediate
The chloromethyl derivative serves as a critical intermediate for nucleophilic substitution with butylamine. A validated protocol involves radical chlorination of 4-methyl-1,2,3-thiadiazole-5-carboxylate:
Procedure :
- React ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (3.90 mmol) with N-chlorosuccinimide (NCS, 5.99 mmol) and azobisisobutyronitrile (AIBN, 0.24 mmol) in carbon tetrachloride under reflux for 48 hours.
- Purify via silica gel chromatography (petroleum ether:ethyl acetate, 40:1) to isolate 4-chloromethyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester (26% yield).
Characterization :
- ¹H NMR (CDCl₃): δ 5.282 (s, 2H, CH₂Cl), 4.493–4.439 (q, 2H, CH₂ ester).
- MS : Molecular ion peaks confirm the chlorinated product.
Nucleophilic Amination with Butylamine
The chloromethyl intermediate undergoes substitution with butylamine to install the target amine group.
Optimized Reaction Conditions :
- Dissolve 4-chloromethyl-1,2,3-thiadiazole (1.0 equiv) in anhydrous DMF.
- Add butylamine (2.5 equiv) and potassium carbonate (3.0 equiv) as a base.
- Heat at 60°C for 12–24 hours under nitrogen.
Workup :
- Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify via column chromatography (hexane:ethyl acetate gradient) to isolate butyl(1,2,3-thiadiazol-4-ylmethyl)amine.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where butylamine acts as a nucleophile, displacing chloride from the chloromethyl group. Polar aprotic solvents like DMF enhance nucleophilicity, while KCO₃ neutralizes HCl byproduct.
Alternative Pathway: Cyclocondensation of Thiosemicarbazide Derivatives
A one-pot synthesis leveraging cyclodehydration offers an alternative route:
Steps :
- React 4-bromo-butyric acid with thiosemicarbazide in the presence of polyphosphate ester (PPE) to form 2-amino-5-(bromopropyl)-1,3,4-thiadiazole.
- Subject the intermediate to ring-opening and rearrangement under basic conditions to yield the 1,2,3-thiadiazole isomer.
Challenges :
- Isomer control during ring formation requires precise temperature modulation (<85°C).
- Low yields (15–30%) due to competing side reactions necessitate optimization.
Spectroscopic Characterization and Validation
¹H NMR Analysis :
- Thiadiazole protons resonate as singlets at δ 8.41–8.75.
- Butyl chain signals: δ 1.20 (t, 3H, CH₃), 3.31 (quintet, 2H, NCH₂).
Mass Spectrometry :
- Molecular ion peak at m/z 239.72 aligns with the molecular formula C₈H₁₃N₃S.
- Fragmentation patterns confirm loss of the butyl group (m/z 138) and thiadiazole ring (m/z 84).
IR Spectroscopy :
- N–H stretch at 3300–3400 cm⁻¹.
- C–S and C=N vibrations at 1150–1250 cm⁻¹ and 1600–1650 cm⁻¹, respectively.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Chlorination-Amination | 45–55 | ≥95 | High regioselectivity, scalable | Multi-step, toxic chlorination agents |
| Cyclocondensation | 15–30 | 85–90 | One-pot synthesis, atom economy | Isomer contamination, low yield |
Industrial-Scale Considerations
- Chlorination-Amination : Preferred for scalability, with continuous flow reactors minimizing NCS handling risks.
- Green Chemistry : Replace CCl₄ with cyclopentyl methyl ether (CPME) to reduce environmental impact.
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
1,2,3-Thiadiazoles are susceptible to nucleophilic attack at electron-deficient positions. For example:
-
Ring-opening reactions under basic or acidic conditions may occur, particularly at the sulfur atom or adjacent nitrogen centers. In similar systems, reaction with nucleophiles like amines or thiols leads to C–S bond cleavage and formation of open-chain thioamides or disulfides .
-
Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) at the 4- or 5-positions of the thiadiazole ring could theoretically occur if halogen substituents are present, though this is not explicitly documented for the butylamine derivative .
Functionalization of the Amine Group
The butylamine sidechain may participate in typical amine reactions:
-
Acylation : Reaction with acyl chlorides or anhydrides would yield substituted amides. For instance, treatment with acetic anhydride could form N-acetylbutyl(1,2,3-thiadiazol-4-ylmethyl)amine, as seen in analogous thiadiazol-2-amine systems .
-
Alkylation : Quaternary ammonium salts may form via alkyl halide reactions, potentially enhancing solubility or biological activity .
-
Coordination Chemistry : The amine could act as a ligand for transition metals (e.g., Cu, Pd), facilitating catalytic processes or stabilizing metal complexes .
Cycloaddition Reactions
1,2,3-Thiadiazoles often participate in [3+2] cycloadditions:
-
With Alkynes : Thermal or Cu-catalyzed cycloadditions could yield fused triazole-thiadiazole systems, though regioselectivity depends on substituent effects .
-
With Nitriles : Formation of tetrazole derivatives via [2+3] cycloaddition is plausible under acidic conditions .
Ring Transformation and Rearrangements
-
Thermal Decomposition : Heating may induce extrusion of sulfur or nitrogen, generating reactive intermediates like thiirenes or nitriles .
-
Acid/Base-Mediated Rearrangements : Protonation of the thiadiazole ring could lead to ring expansion or contraction, though specific pathways for the butylamine derivative remain unexplored .
Oxidation and Reduction
-
Oxidation : The thiadiazole sulfur atom may oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., HO, mCPBA) .
-
Reduction : Catalytic hydrogenation or hydride reduction could saturate the thiadiazole ring, yielding dihydrothiadiazole or open-chain thiolamines .
Biological and Pharmacological Interactions
While not directly studied for this compound, structurally related 1,2,3-thiadiazoles exhibit:
-
Anticancer Activity : DNA intercalation or kinase inhibition via π-π stacking and hydrogen bonding .
-
Anticonvulsant Effects : Modulation of neurotransmitter release through amine-mediated interactions .
Table 1: Hypothetical Reactivity Profile of this compound
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Acylation | Acetic anhydride, Pyridine | N-Acetylthis compound |
| Alkylation | Methyl iodide, Base | Quaternary ammonium salt |
| [3+2] Cycloaddition | Phenylacetylene, Cu(I) | Triazole-fused thiadiazole |
| Oxidation | mCPBA, CHCl | Thiadiazole sulfoxide/sulfone |
Scientific Research Applications
Butyl(1,2,3-thiadiazol-4-ylmethyl)amine is a chemical compound featuring a butyl group attached to a thiadiazole ring. The thiadiazole part is a five-membered heterocyclic structure that contains two nitrogen atoms and one sulfur atom, which gives it different chemical properties and biological activities. The molecular formula for this compound is , and its molecular weight is about 185.27 g/mol.
Applications
This compound has applications across different fields, including pharmaceuticals due to its antimicrobial and anticancer properties. Interaction studies seek to understand its mechanism of action at the molecular level, focusing on how the compound interacts with biological targets like enzymes or receptors involved in microbial metabolism or cancer cell signaling pathways. Understanding these interactions is important for improving its effectiveness as a therapeutic agent.
Comparison with Other Thiadiazole Derivatives
The uniqueness of this compound lies in its specific butyl substitution pattern, which influences its solubility and biological activity compared to other thiadiazole derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3,4-Thiadiazole | Basic thiadiazole structure | Broad spectrum of antimicrobial and anticancer activities |
| 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | Contains ethyl substitution | Antimicrobial and antifungal properties |
| 4-Phenyl-1,2,3-thiadiazole | Phenyl group substitution | Diverse biological activities including anticancer effects |
Mechanism of Action
The mechanism of action of Butyl(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting its replication and transcription processes. This interaction is facilitated by the thiadiazole ring, which can intercalate between DNA base pairs . Additionally, the compound may interact with specific enzymes and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole vs. Benzothiazole Derivatives
The compound 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () shares a heterocyclic amine framework but replaces the thiadiazole with a benzothiazole-triazole hybrid. Key comparisons:
- Bioactivity: Benzothiazoles are renowned for broad biological activity, including anticancer properties, due to their planar aromatic structure enhancing DNA intercalation . Thiadiazoles, with their electron-deficient rings, may exhibit stronger electrophilic interactions with enzymes like telomerase .
- Synthetic Efficiency: Benzothiazole derivatives achieve high yields (82–97%) in triazole formation due to reactive methylene nitriles .
Thiadiazole vs. Tetrazole Amines
Bis-(1(2)H-tetrazol-5-yl)-amine (BTA, ) is a high-nitrogen compound used in energetic materials. Comparisons include:
- Applications : BTA’s thermal stability (decomposition at 256°C) and low sensitivity make it ideal for propellants . Thiadiazole amines may lack comparable stability but could excel in medicinal roles due to sulfur’s role in bioavailability.
- Nitrogen Content : BTA contains 85.7% nitrogen, whereas thiadiazole amines have lower nitrogen content (~20–30%), impacting their energy release profiles .
Butylamine-Substituted Perylene Diimides
Butyl-substituted perylene diimides () demonstrate strong telomerase binding (ΔG = −8.2 kcal/mol), outperforming naphthyl analogs . The butyl chain in Butyl(1,2,3-thiadiazol-4-ylmethyl)amine may similarly enhance hydrophobic interactions with enzyme pockets, though its smaller heterocyclic core could reduce binding affinity compared to bulkier perylene systems.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Medicinal Potential: Thiadiazole amines may leverage sulfur’s electronegativity for targeted enzyme inhibition, as seen in butyl-perylene diimides’ telomerase affinity . However, benzothiazole derivatives offer superior synthetic yields and proven antiproliferative activity .
- Material Science : While BTA excels in thermal stability for propellants , thiadiazole amines’ lower nitrogen content limits their utility in energetic applications but positions them for drug design.
- Knowledge Gaps: Direct data on this compound’s binding kinetics, toxicity, and stability are absent, necessitating experimental validation.
Q & A
Q. What are the optimal synthetic routes for Butyl(1,2,3-thiadiazol-4-ylmethyl)amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves coupling a thiadiazole precursor (e.g., 4-chloromethyl-1,2,3-thiadiazole) with butylamine under nucleophilic substitution conditions. Optimization strategies include:
- Catalyst Selection : Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to enhance reactivity .
- Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product formation .
- Ultrasound Assistance : Reduces reaction time and improves yield by enhancing molecular interactions (e.g., 30–60 minutes vs. 7 hours in conventional reflux) .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol removes unreacted amines and thiadiazole byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR :
- Thiadiazole ring protons resonate at δ 7.8–8.5 ppm (¹H), with carbons at δ 145–160 ppm (¹³C) .
- Methylene (–CH₂–) linking the thiadiazole and amine appears as a triplet (δ 3.5–4.0 ppm, ¹H) and δ 40–50 ppm (¹³C) .
- Mass Spectrometry (MS) : A molecular ion peak [M+H]⁺ at m/z 201.3 confirms the molecular weight (C₇H₁₂N₄S) .
- IR Spectroscopy : N–H stretches (3300–3500 cm⁻¹) and C=S/C–N vibrations (1150–1250 cm⁻¹) validate amine and thiadiazole groups .
Advanced Research Questions
Q. How can computational methods predict the biological activity or reactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock 4.2/Vina to dock derivatives into target proteins (e.g., enzymes like telomerase). Analyze binding energies (ΔG ≤ –8 kcal/mol suggests strong affinity) and hydrogen-bonding interactions with catalytic residues .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electronic stability and nucleophilic/electrophilic sites .
- Comparative Analysis : Benchmark against known inhibitors (e.g., PIPER for telomerase) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies for thiadiazole-containing amines?
- Methodological Answer :
- Solubility Assessment : Measure logP values (e.g., via HPLC) to identify poor membrane permeability. Modify substituents (e.g., –OH or –COOH) to improve bioavailability .
- Metabolic Stability Testing : Use liver microsome assays to detect rapid degradation. Introduce steric hindrance (e.g., tert-butyl groups) to enhance stability .
- Assay Replication : Validate in vitro results across multiple cell lines (e.g., cancer vs. normal cells) to rule out cell-specific artifacts .
Data Analysis and Experimental Design
Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with varied substituents (e.g., alkyl chains, halogens) on the thiadiazole or amine moieties .
- Biological Testing : Screen analogs against target assays (e.g., antimicrobial MIC, IC₅₀ in cytotoxicity). Use dose-response curves to rank potency .
- Statistical Modeling : Apply QSAR with descriptors like logP, polar surface area, and dipole moments to correlate structure with activity .
Q. What crystallographic techniques confirm the solid-state structure of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
